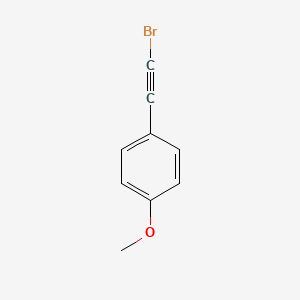

1-(Bromoethynyl)-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethynyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTYRDOTIUSCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromoethynyl 4 Methoxybenzene

Strategies for the Construction of the Bromoethynyl Moiety

The formation of the C(sp)-Br bond in 1-(bromoethynyl)-4-methoxybenzene is the key transformation in its synthesis. The primary approaches involve either the direct bromination of a pre-existing terminal alkyne or the transformation of a vinylidene dibromide derivative.

A common and direct route to 1-(bromoethynyl)-4-methoxybenzene involves the electrophilic bromination of its corresponding terminal alkyne, 1-ethynyl-4-methoxybenzene. This reaction replaces the acidic acetylenic proton with a bromine atom. The electron-donating nature of the methoxy (B1213986) group on the aromatic ring makes the starting material relatively stable and amenable to various brominating conditions.

The selection of an appropriate reagent system is crucial for the efficient and selective bromination of terminal alkynes. While elemental bromine can be used, it often leads to side reactions, including addition across the triple bond. N-halo reagents, particularly N-Bromosuccinimide (NBS), are widely employed due to their practicality, lower cost, and relative stability. nih.gov

The combination of N-Bromosuccinimide (NBS) with a catalytic amount of silver nitrate (AgNO₃) is a highly effective system for this transformation. In this system, NBS serves as the electrophilic bromine source. The silver nitrate acts as a Lewis acid catalyst, coordinating to the alkyne's triple bond. This coordination increases the electron density of the alkyne, making it more susceptible to electrophilic attack by the bromine from NBS. This catalytic activation allows the reaction to proceed under milder conditions and with higher selectivity for the desired bromoalkyne.

| Brominating Agent | Catalyst/Additive | Role of Components |

|---|---|---|

| N-Bromosuccinimide (NBS) | Silver Nitrate (AgNO₃) | NBS acts as the electrophilic bromine source. AgNO₃ is a catalyst that activates the alkyne. |

| Bromine (Br₂) | None (often used in a basic medium) | Direct brominating agent, but can lead to addition byproducts. Base is used to neutralize the HBr byproduct. |

| Carbon Tetrabromide (CBr₄) | Triphenylphosphine (PPh₃) | This combination, part of the Corey-Fuchs reaction, is typically used to form dibromoalkenes from aldehydes but can be adapted. beilstein-journals.org |

Optimizing reaction conditions is key to maximizing the yield of 1-(bromoethynyl)-4-methoxybenzene while minimizing the formation of impurities. The bromination of terminal alkynes is sensitive to solvent, temperature, and reaction time.

For the NBS/AgNO₃ system, polar aprotic solvents such as acetone or acetonitrile are commonly used. These solvents are effective at dissolving the reagents and facilitating the ionic mechanism of the reaction. The reaction is typically carried out at or below room temperature (0 °C to 25 °C) to control the reactivity and prevent potential side reactions, such as benzylic bromination if any alkyl side chains were present. wikipedia.orgmissouri.edu Maintaining anhydrous conditions is also important, as water can hydrolyze the desired product or interfere with the catalyst. wikipedia.orgmissouri.edu Reaction progress is usually monitored by techniques like Thin Layer Chromatography (TLC) to determine the point of completion and avoid over-reaction.

| Parameter | Condition/Range | Rationale |

|---|---|---|

| Solvent | Acetone, Acetonitrile (MeCN) | Polar aprotic solvents facilitate the ionic reaction pathway. |

| Temperature | 0 °C to Room Temperature | Minimizes side reactions and controls the exothermic nature of the reaction. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents oxidation and side reactions with atmospheric components. |

| Catalyst Loading (AgNO₃) | Catalytic (e.g., 5-10 mol%) | Sufficient to activate the alkyne without causing significant reagent cost or purification issues. |

An alternative synthetic approach utilizes gem-dibromovinyl compounds as precursors. These compounds, which feature a C=CBr₂ group, can be transformed into the target bromoalkyne through a sequence of elimination and/or rearrangement reactions.

The compound 1-(2,2-dibromovinyl)-4-methoxybenzene serves as a key intermediate in this route. This precursor can be synthesized from 4-methoxybenzaldehyde via the Corey-Fuchs reaction. beilstein-journals.org The transformation of 1-(2,2-dibromovinyl)-4-methoxybenzene into 1-(bromoethynyl)-4-methoxybenzene involves a dehydrohalogenation reaction. This is typically achieved by treating the dibromovinyl compound with a strong base.

Recent studies have also demonstrated that this transformation can be achieved with high selectivity using electrochemical methods. For instance, the electrochemical reduction of similar 2-(2,2-dibromovinyl)naphthalene can selectively yield either the terminal alkyne or the bromoalkyne depending on the electrolysis conditions. beilstein-journals.orgbeilstein-journals.org Specifically, using sodium perchlorate (NaClO₄) as the supporting electrolyte in DMF at a potential of -2.20 V can yield the corresponding bromoalkyne in high yield. beilstein-journals.org This methodology suggests a precise and controllable route from 1-(2,2-dibromovinyl)-4-methoxybenzene to 1-(bromoethynyl)-4-methoxybenzene.

| Precursor | Method | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 2-(2,2-Dibromovinyl)naphthalene (analogous system) | Electrochemical Reduction | Pt cathode, DMF, NaClO₄, -2.20 V | 2-(Bromoethynyl)naphthalene | 89% beilstein-journals.org |

| 1-(2,2-Dibromovinyl)-4-methoxybenzene | Electrochemical Reduction | Pt cathode, DMF, Et₄NBF₄, -2.00 V | 1-Ethynyl-4-methoxybenzene | 62% beilstein-journals.orgbeilstein-journals.org |

The conversion of a gem-dibromoalkene like 1-(2,2-dibromovinyl)-4-methoxybenzene to a bromoalkyne is a dehydrohalogenation reaction. The mechanism of this elimination can vary, but it generally falls into two main categories: a concerted E2 mechanism or a stepwise E1cB (Elimination, Unimolecular, conjugate Base) mechanism. chempedia.info

In the E2 mechanism , a strong base abstracts a proton from the vinyl carbon at the same time as the bromide ion on the adjacent carbon departs. This is a single, concerted step.

In the E1cB mechanism , the process is stepwise. The base first removes the vinyl proton, which is somewhat acidic, to form a resonance-stabilized carbanion intermediate. In the second, slower step, this carbanion eliminates a bromide ion to form the alkyne triple bond. chempedia.info The choice between these pathways is influenced by factors such as the strength of the base, the solvent, and the stability of the potential carbanion intermediate. Given the presence of the aromatic ring which can stabilize the intermediate, an E1cB pathway is a plausible mechanism under certain basic conditions.

Precursor-Based Routes (e.g., from Dibromovinyl Derivatives)

General Approaches for the Incorporation of Aryl Alkyne and Bromine Functionalities

The creation of molecules containing both an aryl alkyne and a bromine atom on the alkyne requires sophisticated chemical strategies. These methods can be broadly categorized into two main areas: those that utilize transition metal catalysts to facilitate the coupling of molecular fragments and those that proceed through highly reactive radical intermediates.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and efficiency. Several metal-catalyzed reactions are instrumental in the synthesis of bromoalkynes and their coupling to aromatic systems.

One prominent strategy involves the direct C-H alkynylation of arenes with bromoalkynes. For instance, a palladium-catalyzed method allows for the coupling of benzoic acids with bromoalkynes. acs.org This reaction proceeds through a carboxylate-directed ortho-C–H activation, followed by oxidative addition of the bromoalkyne to the palladium center and subsequent reductive elimination to form the arylalkyne product. acs.org

Another powerful technique is the haloalkynylation of arynes (highly reactive intermediates derived from aryl halides or triflates). Copper-catalyzed bromoalkynylation of benzynes, for example, allows for the direct synthesis of ortho-alkynylaryl bromides. nih.gov In this process, an aryne, generated in-situ, inserts into a copper(II) bromide bond, creating a copper-aryl intermediate that then reacts with a bromoalkyne to yield the final product. nih.gov

The Sonogashira coupling is arguably the most well-known method for synthesizing arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov This reaction traditionally involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org While the classic Sonogashira reaction uses a terminal alkyne, its principles are fundamental to aryl alkyne synthesis. Variations of this reaction have been developed using different metals, such as nickel, and even under copper-free conditions. libretexts.orgwikipedia.orgnih.gov The reactivity of the aryl halide is a key factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org

Gold catalysts have also emerged as effective tools in alkyne chemistry. They can catalyze the bromoalkynylation of alkynes, providing another route to functionalized bromoalkyne intermediates. researchgate.net Furthermore, haloalkynes themselves are versatile building blocks. Bromoalkynes can be readily prepared through methods like the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) in the presence of a silver catalyst. acs.org These prepared bromoalkynes can then participate in various palladium-catalyzed cascade reactions to build complex molecular architectures. acs.org

Table 1: Overview of Metal-Catalyzed Reactions for Aryl Bromoalkyne Synthesis

| Reaction Type | Metal Catalyst(s) | Key Reactants | Bond Formed | Reference |

| C-H Alkynylation | Palladium(II) | Benzoic Acid, Bromoalkyne | Aryl-C(sp) | acs.org |

| Aryne Bromoalkynylation | Copper(II) | Aryl Triflates, Bromoalkyne | Aryl-C(sp), Aryl-Br | nih.gov |

| Sonogashira Coupling | Palladium(0), Copper(I) | Aryl Halide, Terminal Alkyne | Aryl-C(sp) | libretexts.orgwikipedia.org |

| Nickel-Catalyzed Sonogashira | Nickel | Aryl Halide, Terminal Alkyne | Aryl-C(sp) | nih.gov |

| Electrophilic Bromination | Silver(I) | Terminal Alkyne, NBS | C(sp)-Br | acs.org |

Radical chemistry offers an alternative paradigm for forming carbon-carbon bonds, often with unique reactivity and selectivity compared to metal-catalyzed processes. The introduction of an ethynyl (B1212043) group onto an aromatic ring can be achieved by generating an aryl radical, which then reacts with a suitable ethynylating agent.

A powerful modern approach for generating aryl radicals is through visible-light photoredox catalysis. nih.gov In this method, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. Aryl halides, including bromides and even less reactive chlorides, can be reduced by the excited photocatalyst to form an aryl radical. nih.govnih.gov This highly reactive intermediate is then poised to react with other molecules in the system. While direct radical ethynylation via this method is an area of ongoing research, the principle of generating aryl radicals from common precursors for subsequent C-C bond formation is well-established. nih.govnih.govorganic-chemistry.org

For instance, photoredox-generated aryl radicals can be used in a variety of coupling reactions. nih.govorganic-chemistry.org The general strategy involves the formation of the aryl radical, which can then add to a π-system or couple with another radical species. This concept is demonstrated in radical acylations and alkylations of arenes, where an arene radical cation couples with a ketyl or alkyl radical, respectively. chemrxiv.orgnsf.gov

Direct C-H functionalization via radical pathways is also a significant area of development. Gold catalysis, for example, has been used for the ethynylation of arenes with electron-deficient alkynes, proceeding through the activation of both C(sp)-H and C(sp²)-H bonds. acs.org While not always proceeding through a purely radical mechanism, these transformations often involve intermediates with radical character. Photoenzymatic methods are also emerging, where an enzyme uses light to generate a charge-transfer complex, leading to radical formation and subsequent regioselective alkylation of arenes. nih.gov This highlights the potential for biocatalysis to control the selectivity of radical reactions on aromatic rings. nih.gov

Table 2: Comparison of Radical Generation Methods for Arene Functionalization

| Method | Radical Precursor | Activation Method | Resulting Radical | Key Application | Reference |

| Photoredox Catalysis | Aryl Halide (Br, Cl) | Visible Light / Photocatalyst | Aryl Radical | C-C & C-Heteroatom Coupling | nih.govnih.gov |

| C-H Activation | Arene | Gold Catalyst | Aryl Radical (intermediate) | Direct Ethynylation | acs.org |

| Photoenzymatic | Arene | Light / Evolved Enzyme | Arene Radical Cation | Regioselective Alkylation | nih.gov |

| Organic Photoredox | Electron-rich Arene | Light / Organic Photocatalyst | Arene Radical Cation | meta-Selective Acylation | chemrxiv.org |

Mechanistic Investigations and Reactivity Pathways of 1 Bromoethynyl 4 Methoxybenzene

Electronic Effects of the Methoxy (B1213986) Substituent on Alkyne and Bromine Reactivity

The methoxy group (-OCH₃) at the para position of the benzene (B151609) ring profoundly influences the electronic character of the entire molecule, which in turn affects the reactivity of the bromoethynyl moiety. This influence is exerted through two primary electronic mechanisms: the resonance effect and the inductive effect.

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density of the aromatic ring. This increased electron density is further relayed to the ethynyl (B1212043) group, affecting the polarity and reactivity of the carbon-carbon triple bond and the carbon-bromine bond.

This electron-donating nature enhances the nucleophilicity of the alkyne compared to unsubstituted or electron-withdrawn phenyl bromoalkynes. This effect has been observed in various reactions. For instance, in visible-light-triggered thiolation reactions, 1-(bromoethynyl)-4-methoxybenzene participates in C(sp)–S cross-coupling with aryl thiols. acs.org The yield of these reactions can be correlated with the electronic nature of the substituent on the bromoalkyne's aromatic ring. The presence of the electron-donating methoxy group facilitates the reaction, as demonstrated by the yields obtained compared to analogues bearing electron-withdrawing groups. acs.org

| Reactant 1 (Bromoalkyne) | Reactant 2 (Thiol) | Product | Yield (%) | Ref |

| 1-(Bromoethynyl)-4-methoxybenzene | 3-Methoxybenzene thiol | (3-Methoxyphenyl)((4-methoxyphenyl)ethynyl)sulfane | 58 | acs.org |

| 1-(Bromoethynyl)-4-chlorobenzene | 3-Methoxybenzene thiol | ((4-Chlorophenyl)ethynyl)(3-methoxyphenyl)sulfane | 65 | |

| 1-(Bromoethynyl)-4-fluorobenzene | 3-Methoxybenzene thiol | ((4-Fluorophenyl)ethynyl)(3-methoxyphenyl)sulfane | 52 |

This table presents the yields for the thiolation of various para-substituted (bromoethynyl)benzenes, illustrating the influence of the substituent's electronic effect on reactivity.

Role of the Bromo Substituent as a Leaving Group in Nucleophilic Processes

The bromine atom in 1-(bromoethynyl)-4-methoxybenzene is attached to an sp-hybridized carbon, making it a reactive site for nucleophilic substitution. The C(sp)-Br bond is a key functional group that allows this molecule to act as an electrophile, particularly in metal-catalyzed cross-coupling reactions where the bromide serves as an effective leaving group.

A quintessential example of this reactivity is the Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne. synarchive.comwikipedia.org In this reaction, 1-(bromoethynyl)-4-methoxybenzene serves as the haloalkyne component.

The generally accepted mechanism proceeds through the following key steps:

Deprotonation: A base, typically an amine like piperidine (B6355638) or diethylamine, deprotonates the terminal alkyne to form an alkynyl anion. wikipedia.org

Copper Acetylide Formation: The alkynyl anion reacts with a copper(I) salt (e.g., CuBr) to generate a copper(I) acetylide species. This is the active nucleophile in the reaction.

Coupling: The copper acetylide then reacts with 1-(bromoethynyl)-4-methoxybenzene. This step involves an oxidative addition/reductive elimination sequence at the copper center, where the bromine atom is displaced as a bromide anion (leaving group), and a new carbon-carbon bond is formed between the two alkyne fragments. wikipedia.org

This pathway highlights the crucial role of the bromo substituent as a leaving group, enabling the construction of more complex molecular architectures like unsymmetrical polyynes. nih.gov The efficiency of the Cadiot-Chodkiewicz coupling makes it a valuable tool in the synthesis of natural products and functional organic materials. nih.govnih.gov

Cyclization Reactions and Intramolecular Transformations of 1 Bromoethynyl 4 Methoxybenzene Derivatives

Nucleophilic Cyclization Pathways

Derivatives of 1-(bromoethynyl)-4-methoxybenzene are valuable precursors for constructing nitrogen-containing heterocyclic systems via nucleophilic cyclization. A prominent example is the synthesis of pyrrolopyrazinones. This transformation is typically achieved by first coupling 1-(bromoethynyl)-4-methoxybenzene with a suitable N-heterocycle, such as methyl 1H-pyrrole-2-carboxylate, followed by reaction with a dinucleophile like hydrazine (B178648).

The initial step involves a copper-catalyzed cross-coupling reaction to form methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate. This intermediate then undergoes cyclization upon treatment with hydrazine monohydrate. The electron-donating nature of the methoxy (B1213986) group on the phenyl ring increases the electron density of the alkyne, influencing the regioselectivity of the nucleophilic attack by hydrazine. Specifically, the increased electron density directs the cyclization to occur with the less nucleophilic nitrogen atom of the hydrazide group, leading to the formation of a five-membered ring.

The general reaction conditions for the initial coupling and subsequent cyclization are summarized in the table below.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 1-(Bromoethynyl)-4-methoxybenzene, Methyl 1H-pyrrole-2-carboxylate | CuSO₄·5H₂O, 1,10-phenanthroline, K₃PO₄, Toluene | Methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate | Not specified |

| 2 | Methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate | Hydrazine monohydrate | Pyrrolopyrazinone derivative | Not specified |

Beyond pyrrolopyrazinones, this strategy can be extended to synthesize other related heterocyclic systems, such as pyrrolotriazinones and pyrrolooxazinones, by selecting appropriate nucleophiles for the cyclization step.

Electrophilic Cyclization Pathways

The electron-rich alkyne bond in 1-(bromoethynyl)-4-methoxybenzene derivatives is also susceptible to electrophilic attack, providing a pathway to various carbocyclic and heterocyclic systems. Iodine monochloride (ICl) and gold catalysts are common reagents employed to initiate these transformations.

Iodine monochloride can induce intramolecular electrophilic cyclization in suitably designed substrates. For instance, in derivatives of 1-(4-methoxyphenyl)ethynyl-substituted biaryls, ICl promotes an iodocyclization that selectively occurs at the ipso-position of the aromatic ring. figshare.comnih.govepa.gov This leads to the formation of spiroconjugated compounds. figshare.comnih.govepa.gov The reaction proceeds through the initial activation of the alkyne by the electrophilic iodine, followed by intramolecular attack of the aromatic ring.

Gold catalysts, particularly gold(I) complexes, are highly effective in activating the alkyne moiety towards intramolecular attack by a tethered arene or heteroarene. nih.govnih.gov This gold-catalyzed cyclization often proceeds through a cascade mechanism. For example, phenylene-tethered allenynes, which can be conceptually derived from 1-(bromoethynyl)-4-methoxybenzene precursors, undergo gold-catalyzed reactions to form complex polycyclic structures like acenaphthenes. nih.gov The reaction is believed to involve the nucleophilic attack of the alkyne onto the gold-activated allene, generating a vinyl cation intermediate that subsequently undergoes intramolecular cyclization. nih.gov

The table below summarizes representative conditions for electrophilic cyclization.

| Cyclization Type | Substrate Type | Reagent/Catalyst | Product Type |

| Iodocyclization | 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones | Iodine monochloride (ICl) | 4'H-spiro(cyclohexa figshare.comrsc.orgdiene-1,1'-naphthalene)-4,4'-diones |

| Gold-Catalyzed | 1-Allenyl-2-ethynyl-3-methylbenzene derivatives | Gold(I) catalyst | Acenaphthenes |

Influence of Aromatic Substituents on Cyclization Outcomes

The nature of the substituent on the aromatic ring of 1-(bromoethynyl)-benzene derivatives exerts a significant influence on both the rate and regioselectivity of cyclization reactions. This is particularly evident when comparing the behavior of derivatives bearing electron-donating groups, such as the methoxy group in 1-(bromoethynyl)-4-methoxybenzene, with those bearing electron-withdrawing groups.

In nucleophilic cyclization reactions, the electron-donating methoxy group increases the electron density at the alkyne unit. This enhanced nucleophilicity of the alkyne influences the site of attack by the external nucleophile. For example, in the synthesis of pyrrolopyrazinones from methyl 1-[(4-methoxyphenyl)ethynyl]-1H-pyrrole-2-carboxylate and hydrazine, the methoxy group directs the cyclization to proceed via attack of the less nucleophilic nitrogen of the hydrazide.

Conversely, the presence of an electron-withdrawing group, such as a nitro group, at the para-position of the phenyl ring decreases the electron density of the alkyne. This makes the alkyne carbon atom adjacent to the pyrrole (B145914) nitrogen more electrophilic. As a result, the cyclization with hydrazine occurs at the terminal nitrogen atom, leading to the formation of a six-membered ring, a pyrrolotriazinone derivative.

The influence of aromatic substituents is also pronounced in gold-catalyzed electrophilic cyclizations. Electron-donating groups on the tethered aromatic ring generally facilitate the intramolecular hydroarylation step by increasing the nucleophilicity of the arene. In contrast, electron-withdrawing groups can retard the reaction rate. The electronic properties of the substituents can thus be tuned to control the efficiency and, in some cases, the pathway of the cyclization.

The following table contrasts the effect of electron-donating and electron-withdrawing groups on the cyclization of N-alkyne-substituted pyrrole esters.

| Aromatic Substituent | Electronic Effect | Influence on Alkyne | Cyclization Outcome with Hydrazine |

| Methoxy (-OCH₃) | Electron-donating | Increased electron density | 5-endo-dig cyclization (Pyrrolopyrazinone) |

| Nitro (-NO₂) | Electron-withdrawing | Decreased electron density | 6-endo-dig cyclization (Pyrrolotriazinone) |

Advanced Spectroscopic Characterization Methodologies in Academic Research for 1 Bromoethynyl 4 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucídation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of 1H and 13C NMR spectra, researchers can gain profound insights into the connectivity and electronic environment of each atom within the 1-(Bromoethynyl)-4-methoxybenzene molecule. acs.org

Proton NMR Spectroscopy for Aromatic and Alkyne Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In deuterated chloroform (B151607) (CDCl3), a common solvent for NMR analysis, the aromatic protons of 1-(Bromoethynyl)-4-methoxybenzene exhibit distinct signals. acs.orgthieme-connect.de The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region of the spectrum. rsc.org Specifically, the protons closer to the electron-donating methoxy (B1213986) group are expected to be more shielded and thus resonate at a lower chemical shift (further upfield) compared to those closer to the electron-withdrawing bromoethynyl group.

The methoxy group protons characteristically present as a sharp singlet, typically downfield due to the electronegativity of the adjacent oxygen atom. wisc.edu The chemical shifts of the aromatic protons are influenced by the electronic effects of both the methoxy and bromoethynyl substituents. The electron-donating nature of the methoxy group increases the electron density on the aromatic ring, while the bromoethynyl group has an electron-withdrawing effect. This interplay results in a specific splitting pattern and chemical shift values for the aromatic protons, allowing for their precise assignment.

Table 1: Representative ¹H NMR Spectral Data for 1-(Bromoethynyl)-4-methoxybenzene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.47–7.44 | m |

| Aromatic-H | 7.37–7.29 | m |

| Methoxy-H | 3.75 | s |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The data are illustrative and can vary slightly based on experimental conditions.

Carbon-13 NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. acs.orghmdb.ca In the ¹³C NMR spectrum of 1-(Bromoethynyl)-4-methoxybenzene, each unique carbon atom gives rise to a distinct signal. acs.orghmdb.ca The carbon atoms of the bromoethynyl group are particularly noteworthy. The carbon atom bonded to the bromine is significantly deshielded, resulting in a downfield chemical shift.

The aromatic carbons exhibit a range of chemical shifts depending on their position relative to the substituents. The carbon atom directly attached to the methoxy group (ipso-carbon) is highly deshielded, while the ortho and para carbons experience increased shielding. Conversely, the carbon atom attached to the bromoethynyl group is deshielded. The methoxy carbon itself appears as a distinct signal in the upfield region of the spectrum. docbrown.info

Table 2: Representative ¹³C NMR Spectral Data for 1-(Bromoethynyl)-4-methoxybenzene

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Aromatic-C (C-O) | 159.14 |

| Aromatic-CH | 131.8 |

| Aromatic-CH | 114.74 |

| Quaternary Aromatic-C (C-C≡) | 113.75 |

| Alkyne-C | 80.83 |

| Alkyne-C (C-Br) | 55.33 |

| Methoxy-C | 55.9 |

Note: The assignments are based on typical chemical shift ranges and electronic effects of the substituents. hmdb.caacs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.org The IR spectrum of 1-(Bromoethynyl)-4-methoxybenzene displays several key absorption bands that confirm its structure. acs.orglibretexts.org

A prominent feature is the absorption corresponding to the carbon-carbon triple bond (C≡C) of the alkyne, which typically appears in the range of 2100-2260 cm⁻¹. pearson.com The presence of a bromoethynyl group is further supported by this absorption. The carbon-oxygen (C-O) stretching vibration of the methoxy group gives rise to a strong band, often observed in two regions: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.

The aromatic ring is identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pearson.com Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the benzene ring.

Table 3: Key IR Absorption Bands for 1-(Bromoethynyl)-4-methoxybenzene

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C) | Stretch | 2100 - 2260 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ether (C-O) | Asymmetric Stretch | ~1250 |

| Ether (C-O) | Symmetric Stretch | ~1040 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. acs.orglibretexts.org For 1-(Bromoethynyl)-4-methoxybenzene, HRMS provides an accurate mass measurement that can be used to confirm its molecular formula, C₉H₇BrO. acs.org

The presence of bromine is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. By comparing the experimentally measured accurate mass to the calculated theoretical mass for the proposed formula, researchers can confirm the elemental composition with a high degree of confidence. acs.org

Table 4: HRMS Data for 1-(Bromoethynyl)-4-methoxybenzene

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₉H₇⁷⁹BrO]⁺ | 210.9708 | 210.97xx |

| [C₉H₇⁸¹BrO]⁺ | 212.9687 | 212.96xx |

Note: "xx" represents the precision of the specific instrument used. The key observation is the close agreement between the calculated and found mass-to-charge ratios (m/z) and the characteristic isotopic pattern.

Synthetic Applications of 1 Bromoethynyl 4 Methoxybenzene As a Versatile Building Block

Construction of Complex Organic Molecules

1-(Bromoethynyl)-4-methoxybenzene serves as a valuable and versatile building block in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of both an electron-rich aromatic ring and a reactive bromoalkyne functionality, which allows for participation in a variety of coupling reactions. This combination makes it a key intermediate in the construction of intricate molecular architectures with desirable electronic and structural properties.

Precursors to Conjugated Diynes for Advanced Materials

1-(Bromoethynyl)-4-methoxybenzene is a crucial precursor for the synthesis of unsymmetrical conjugated diynes. These structures are of significant interest for the development of advanced materials due to their unique electronic and optical properties. One common method to achieve these diynes is through cross-coupling reactions. For instance, a highly efficient synthesis involves the nickel-catalyzed cross-coupling of 1-(bromoethynyl)-4-methoxybenzene with organoalane reagents. researchgate.net In these reactions, the methoxy (B1213986) group on the benzene (B151609) ring can influence the reactivity of the bromoalkyne. researchgate.net

The synthesis of conjugated polyynes, which are molecules with multiple conjugated carbon-carbon triple bonds, is another area where 1-(bromoethynyl)-4-methoxybenzene and similar compounds are employed. chemrxiv.org These polyynes are precursors to innovative organic materials and have been investigated for their potential to mimic carbyne, a theoretical allotrope of carbon predicted to have exceptional material properties. chemrxiv.org

Here is a table summarizing the synthesis of an unsymmetrical conjugated diyne using 1-(Bromoethynyl)-4-methoxybenzene:

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 1-(Bromoethynyl)-4-methoxybenzene | Organoalane reagent | Ni(OAc)2 / (o-furyl)3P | Unsymmetrical 1,3-diyne | High | researchgate.net |

Synthesis of Heterocyclic Compounds (e.g., Pyrrolopyrazinones, Pyrrolotriazinones, Pyrrolooxazinones)

While direct synthesis of pyrrolopyrazinones, pyrrolotriazinones, and pyrrolooxazinones from 1-(bromoethynyl)-4-methoxybenzene is not extensively detailed in the provided context, the synthesis of related nitrogen-containing heterocycles highlights the potential utility of bromoalkynes in their construction. For example, the synthesis of pyrrolo[2,1-f] researchgate.netacs.orgnih.govtriazin-4(1H)-one, a core structure of interest, typically involves the use of substituted pyrrole-2-carboxylic acids. nih.gov The reactivity of the bromoalkyne in 1-(bromoethynyl)-4-methoxybenzene could, in principle, be harnessed to form key C-C or C-N bonds necessary for the assembly of such heterocyclic rings through various coupling strategies. Pyrrolotriazinones themselves are recognized as promising scaffolds in drug discovery due to their ability to form various weak interactions with biological targets. nih.gov

Role in the Development of π-Conjugated Systems and Organic Optoelectronics

The incorporation of 1-(bromoethynyl)-4-methoxybenzene into larger molecular frameworks is instrumental in the development of π-conjugated systems. These systems, characterized by alternating single and multiple bonds, are the foundation of many organic electronic and optoelectronic devices. The methoxy-substituted phenylacetylene (B144264) unit can be strategically integrated into polymers and oligomers to tune their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The synthesis of conjugated diynes and polyynes from 1-(bromoethynyl)-4-methoxybenzene directly contributes to the creation of materials with extended π-conjugation. researchgate.netchemrxiv.org These materials are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific electronic character imparted by the 4-methoxyphenyl (B3050149) group can influence the charge transport and photophysical properties of the final material.

Theoretical and Computational Studies of 1 Bromoethynyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 1-(Bromoethynyl)-4-methoxybenzene, methods such as Density Functional Theory (DFT) are employed to elucidate its geometric and electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. For 1-(Bromoethynyl)-4-methoxybenzene, the electron-rich methoxy (B1213986) group and the aromatic ring are expected to influence the electron density distribution across the molecule, including the bromoethynyl moiety.

Table 1: Calculated Electronic Properties of 1-(Bromoethynyl)-4-methoxybenzene

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

Note: Specific calculated values are dependent on the level of theory and basis set used in the computation. The table serves as a template for data that would be generated from such a study.

Computational Modeling of Reaction Mechanisms

Computational modeling plays a vital role in mapping the potential energy surfaces of chemical reactions involving 1-(Bromoethynyl)-4-methoxybenzene. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of reaction pathways.

For instance, reactions such as nucleophilic substitution at the sp-hybridized carbon atom or cross-coupling reactions involving the carbon-bromine bond can be modeled. By calculating the energies of reactants, transition states, and products, the feasibility of a proposed mechanism can be assessed. These computational studies can also predict the regioselectivity and stereoselectivity of reactions, guiding experimental efforts.

Techniques like the intrinsic reaction coordinate (IRC) analysis are used to confirm that a calculated transition state connects the intended reactants and products. The insights gained from these models are invaluable for optimizing reaction conditions and designing new synthetic routes.

Table 2: Computationally Modeled Reaction Parameters

| Reaction Type | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Addition | Data not available | Data not available |

| Sonogashira Coupling | Data not available | Data not available |

| C-H Activation | Data not available | Data not available |

Note: The values in this table are illustrative and would be derived from specific computational studies of reactions involving 1-(Bromoethynyl)-4-methoxybenzene.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical studies provide a powerful framework for understanding the relationship between the molecular structure of 1-(Bromoethynyl)-4-methoxybenzene and its chemical reactivity. By systematically modifying the structure, for example, by changing the substituent on the benzene (B151609) ring, and then calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-activity relationship (QSAR) can be established.

Future Research Directions and Emerging Trends

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the bromoalkyne moiety in 1-(Bromoethynyl)-4-methoxybenzene opens avenues for exploring new reaction pathways. The electron-donating nature of the methoxy (B1213986) group is anticipated to influence the electronic properties of the alkyne, potentially leading to unique reactivity compared to other substituted haloalkynes.

Future research is likely to focus on several key areas:

Cycloaddition Reactions: The alkyne functionality is a prime candidate for various cycloaddition reactions. uchicago.edunih.govmdpi.com Investigations into [3+2] cycloadditions with azides and nitrile oxides could yield highly substituted, five-membered heterocyclic structures, which are valuable scaffolds in medicinal chemistry. uchicago.edunih.govyoutube.com The electronic bias from the methoxy group could provide high regioselectivity in these reactions. Furthermore, exploring [4+2] cycloadditions, or Diels-Alder reactions, with suitable dienes could lead to the synthesis of complex polycyclic systems.

Electrophilic Cyclization: The methoxy group can activate the aromatic ring towards electrophilic attack, setting the stage for intramolecular cyclization reactions. nih.govrsc.org Research into the electrophilic cyclization of derivatives of 1-(Bromoethynyl)-4-methoxybenzene, where a nucleophilic group is tethered to the aromatic ring, could provide efficient routes to functionalized heterocycles. The bromoethynyl group can act as a reactive handle for further transformations after the initial cyclization.

Photocatalysis and Radical Reactions: The field of photocatalysis offers exciting possibilities for activating the C-Br bond or the alkyne itself. rsc.org Visible-light-mediated photoredox catalysis could enable novel cross-coupling reactions or the generation of acetylide radicals, leading to unprecedented bond formations. rsc.orgresearchgate.net Additionally, research into the photocatalytic C-H functionalization of the anisole ring in the presence of the bromoalkyne could lead to the development of novel strategies for late-stage functionalization. nih.govuni-bayreuth.de

A summary of potential novel reaction pathways for 1-(Bromoethynyl)-4-methoxybenzene is presented in the table below.

| Reaction Type | Potential Reactants | Potential Products | Significance |

| [3+2] Cycloaddition | Organic Azides, Nitrile Oxides | Substituted Triazoles, Isoxazoles | Access to important heterocyclic scaffolds for drug discovery. |

| [4+2] Cycloaddition | Dienes | Polycyclic Aromatic Compounds | Synthesis of complex molecular architectures. |

| Electrophilic Intramolecular Cyclization | Tethered Nucleophiles | Functionalized Heterocycles | Efficient construction of complex heterocyclic systems. |

| Photocatalytic Cross-Coupling | Alkenes, Arenes | Highly Substituted Alkynes | Mild and efficient C-C bond formation. |

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on 1-(Bromoethynyl)-4-methoxybenzene will undoubtedly focus on developing more environmentally benign and sustainable methods for its synthesis and subsequent transformations.

Key areas for development include:

Greener Solvents and Catalysis for Sonogashira Coupling: The Sonogashira coupling is a primary method for synthesizing arylalkynes. nanochemres.org Future work will likely explore the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds. nanochemres.orgorganic-chemistry.orgnih.govucsb.eduacs.org The development of highly active and recyclable palladium and copper catalysts will also be crucial to minimize metal waste. nanochemres.org Copper-free Sonogashira protocols are also a promising avenue for reducing the environmental impact. organic-chemistry.orgnih.govucsb.edu

Mechanochemistry: Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is a rapidly growing area of green chemistry. rsc.orgthieme-connect.denih.govresearchgate.netrsc.org Exploring the mechanochemical synthesis of 1-(Bromoethynyl)-4-methoxybenzene via a solid-state Sonogashira coupling could significantly reduce solvent usage and energy consumption. rsc.orgthieme-connect.de

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govtib.eu Developing a flow process for the synthesis of 1-(Bromoethynyl)-4-methoxybenzene would be a significant step towards a more sustainable and efficient manufacturing process. nih.gov

The table below outlines potential greener synthetic approaches for 1-(Bromoethynyl)-4-methoxybenzene.

| Green Chemistry Approach | Description | Potential Advantages |

| Green Solvents in Sonogashira Coupling | Utilizing water, ionic liquids, or bio-derived solvents as the reaction medium. nanochemres.orgorganic-chemistry.orgnih.govucsb.eduacs.org | Reduced use of volatile organic compounds, lower toxicity, and simplified product isolation. |

| Mechanochemical Synthesis | Performing the synthesis by grinding solid reactants together. rsc.orgthieme-connect.denih.govresearchgate.netrsc.org | Elimination or significant reduction of solvent, reduced energy consumption, and potentially faster reaction times. |

| Continuous Flow Synthesis | Conducting the reaction in a continuous stream through a microreactor. nih.govtib.eu | Enhanced safety, improved reaction control, easier scalability, and potential for integration into multi-step syntheses. |

Expansion of Applications in Catalysis and Advanced Materials Science

The unique electronic and structural features of 1-(Bromoethynyl)-4-methoxybenzene make it a promising building block for the creation of novel catalysts and advanced materials with tailored properties.

Emerging applications are anticipated in the following areas:

Porous Organic Polymers (POPs): The rigid, linear structure of the ethynylbenzene unit makes 1-(Bromoethynyl)-4-methoxybenzene an excellent candidate for the synthesis of porous organic polymers. rsc.orgnih.govresearchgate.netrsc.orgosti.gov These materials possess high surface areas and tunable porosity, making them suitable for applications in gas storage and separation, catalysis, and sensing. rsc.orgnih.govresearchgate.netrsc.org The bromo- and methoxy- functionalities can be used for post-synthetic modification to introduce additional properties. rsc.org

Alkyne-Functionalized Polymers: Incorporating 1-(Bromoethynyl)-4-methoxybenzene as a monomer or a functionalizing agent in polymer synthesis can lead to materials with interesting optical and electronic properties. rsc.orgoborolabs.comnih.govoup.comresearchgate.netresearchgate.netmdpi.com The conjugated system can be extended through polymerization, and the resulting polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). oborolabs.comoup.com The alkyne group can also be utilized for post-polymerization modification via "click" chemistry. nih.gov

Metal-Organic Frameworks (MOFs): The bromoethynyl and methoxybenzene moieties can be incorporated into organic linkers for the synthesis of metal-organic frameworks. researchgate.netmdpi.comresearchgate.netnih.govsemanticscholar.org The resulting MOFs could exhibit unique catalytic activities or selective guest-binding properties. The alkyne unit can also serve as a reactive site for post-synthetic modification within the MOF structure. researchgate.net

Catalysis: Transition metal complexes containing alkyne ligands are important intermediates in many catalytic transformations. nih.govwikipedia.orgacs.orgmdpi.comnih.gov 1-(Bromoethynyl)-4-methoxybenzene could be used to synthesize novel organometallic complexes with potential catalytic applications in areas such as alkyne metathesis, polymerization, and cross-coupling reactions. nih.govwikipedia.orgnih.gov

The table below summarizes the potential applications of 1-(Bromoethynyl)-4-methoxybenzene in catalysis and materials science.

| Application Area | Description | Potential Properties and Uses |

| Porous Organic Polymers (POPs) | Utilized as a monomer to create highly porous, cross-linked polymer networks. rsc.orgnih.govresearchgate.netrsc.orgosti.gov | Gas storage and separation, heterogeneous catalysis, chemical sensing. |

| Alkyne-Functionalized Polymers | Incorporated into polymer backbones or as side chains. rsc.orgoborolabs.comnih.govoup.comresearchgate.netresearchgate.netmdpi.com | Organic electronics (OLEDs, OPVs), advanced coatings, functional materials via "click" chemistry. |

| Metal-Organic Frameworks (MOFs) | Used as a component of the organic linker in MOF synthesis. researchgate.netmdpi.comresearchgate.netnih.govsemanticscholar.org | Heterogeneous catalysis, selective gas adsorption, chemical sensing, drug delivery. |

| Homogeneous Catalysis | Employed as a ligand to synthesize novel transition metal complexes. nih.govwikipedia.orgacs.orgmdpi.comnih.gov | Catalysts for organic transformations such as metathesis, polymerization, and cross-coupling reactions. |

Q & A

Q. What are the standard synthetic routes for 1-(bromoethynyl)-4-methoxybenzene, and what yields are typically achieved?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions or halogenation of ethynyl precursors. For example, a two-step process involving allyloxy-substituted intermediates achieved a 16% yield using silica gel column chromatography (hexane:diethyl ether = 40:1) . Alternatively, optimized conditions with copper(I) iodide and hydrazine ligands in isopropyl alcohol yielded 85% via Sonogashira-type coupling . A separate method using dibromovinylidene precursors under controlled temperature (50–60°C) achieved 96% yield with hexane:ethyl acetate (100:1) purification . Variability in yields arises from catalysts, solvent systems, and purification techniques.

Q. How is the structure of 1-(bromoethynyl)-4-methoxybenzene confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR (CDCl₃): δ 3.80 (s, 3H, OCH₃), 6.83–7.38 (m, 4H, aromatic) .

- ¹³C NMR : Peaks at 55.2 ppm (OCH₃), 79.9 ppm (sp-hybridized carbon), and 159.8 ppm (aromatic C-O) .

- IR : Key stretches include 2968 cm⁻¹ (C-H), 1655 cm⁻¹ (C≡C), and 1246 cm⁻¹ (C-O) .

- EI-MS : Molecular ion peak at m/z 210 (M⁺, 80% intensity) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound should be stored at 2–8°C in airtight, light-protected containers, preferably under inert gas (e.g., argon). Solvents like chloroform or DMSO are suitable for dissolution, but prolonged exposure to moisture or oxygen should be avoided to prevent decomposition .

Advanced Research Questions

Q. How can researchers address significant discrepancies in reported synthetic yields (e.g., 16% vs. 96%)?

Yield discrepancies often stem from:

- Reaction parameters : Higher temperatures (60°C vs. room temperature) and optimized catalyst loading (e.g., CuI at 5 mol%) improve efficiency .

- Purification methods : Gradient elution in column chromatography (e.g., hexane:ethyl acetate ratios) impacts recovery .

- Starting material purity : Trace impurities in precursors (e.g., dibromovinylidene intermediates) can inhibit reactivity . Systematic replication studies with controlled variables are recommended to identify critical factors.

Q. What strategies can optimize cross-coupling reactions involving 1-(bromoethynyl)-4-methoxybenzene?

- Ligand selection : Hydrazine ligands (e.g., Ligand D in ) enhance copper-mediated coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., isopropyl alcohol) improve reaction homogeneity and rate .

- Additives : Bases like Li₃PO₄ stabilize intermediates and mitigate side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity in complex couplings.

Q. How should researchers interpret spectral data when unexpected peaks arise?

Contradictory spectral data (e.g., additional ¹H NMR peaks) may indicate:

- Byproducts : Trace intermediates (e.g., 1,4-bis(4-methoxyphenyl)buta-1,3-diyne ) from incomplete purification.

- Isomerization : Thermal or photochemical rearrangement during synthesis/storage .

- Solvent artifacts : Residual DMSO or water peaks in NMR. Multi-technique validation (e.g., HRMS or 2D NMR) and computational modeling (DFT for predicted spectra) are critical for resolving ambiguities .

Methodological Considerations

Q. What analytical techniques are prioritized for assessing compound purity in kinetic studies?

- HPLC-MS : Quantifies trace impurities (<2%) and detects degradation products.

- DSC/TGA : Evaluates thermal stability and decomposition thresholds.

- X-ray crystallography : Resolves crystallinity and confirms bond angles/spatial arrangement .

Q. How can computational methods aid in predicting reactivity or stability?

Q. Table 1. Comparative Synthetic Yields and Conditions

| Method | Catalyst System | Yield | Purification | Reference |

|---|---|---|---|---|

| Dibromovinylidene precursor + Na₂CO₃ | Pd/C, DMAc, 50–60°C | 96% | Hexane:ethyl acetate (100:1) | |

| Allyloxy intermediate + CuI | CuI, Li₃PO₄ | 85% | Hexane:ethyl acetate (100:1) | |

| Halogenation of ethynyl precursor | Not specified | 16% | Hexane:diethyl ether (40:1) |

Q. Table 2. Key Spectroscopic Data

| Technique | Key Peaks/Features | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR | δ 3.80 (s, OCH₃); δ 6.83–7.38 (m, aromatic H) | Confirms methoxy and aromatic moieties | |

| EI-MS | m/z 210 (M⁺) | Validates molecular weight | |

| IR | 1655 cm⁻¹ (C≡C stretch) | Confirms ethynyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.